molecular formula C23H18BrN3O B15029035 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B15029035
M. Wt: 432.3 g/mol
InChI Key: KQDUGKODSXUGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a synthetic brominated indolo[2,3-b]quinoxaline derivative designed for research applications. The indolo[2,3-b]quinoxaline nucleus is a privileged scaffold in medicinal chemistry and materials science, known for its diverse biological and electronic properties . The core structure is synthesized from precursors such as 5-bromo isatin and o-phenylenediamine . The specific substitution at the 6-position with a 2-ethoxybenzyl group and at the 9-position with a bromine atom defines this particular analog, suggesting potential for further functionalization via cross-coupling reactions or investigation of the ether-containing benzyl group's steric and electronic influence. Indolo[2,3-b]quinoxaline derivatives are the subject of active investigation for their pharmacological potential. Research on analogous compounds has demonstrated significant biological activities, including antimicrobial , antifungal, antibacterial , and antiviral effects . Some quinoxaline derivatives have also shown promise in anticancer research, with activity reported against various human tumor cell lines . The presence of the bromine atom on this molecule offers a versatile handle for synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to generate a library of derivatives for structure-activity relationship (SAR) studies . Beyond pharmaceutical research, indolo[2,3-b]quinoxaline-based heterocycles are explored in materials science. Their rigid, planar structure and electron-deficient nature make them candidates for use in organic light-emitting diodes (OLEDs), often as components in the emissive or charge-transport layers . This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C23H18BrN3O

Molecular Weight

432.3 g/mol

IUPAC Name

9-bromo-6-[(2-ethoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C23H18BrN3O/c1-2-28-21-10-6-3-7-15(21)14-27-20-12-11-16(24)13-17(20)22-23(27)26-19-9-5-4-8-18(19)25-22/h3-13H,2,14H2,1H3

InChI Key

KQDUGKODSXUGLL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Condensation Reaction: The initial step involves the condensation of 2-ethoxybenzaldehyde with 2-nitroaniline to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the indoloquinoxaline core.

    Bromination: The final step involves the bromination of the indoloquinoxaline core at the 9th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.

    Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be performed to introduce aryl or vinyl groups at specific positions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).

    Oxidation: Oxidizing agents (mCPBA, H2O2), solvents (CH2Cl2, MeOH).

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (THF, EtOH).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4, Pd(OAc)2), bases (K2CO3, Na2CO3), solvents (THF, toluene).

Major Products Formed

    Substitution Products: Various substituted quinoxalines.

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Dihydroquinoxalines.

    Coupling Products: Aryl or vinyl-substituted quinoxalines.

Scientific Research Applications

9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound belonging to the indoloquinoxaline family. It features a unique structure with a bromine atom and an ethoxybenzyl substituent, contributing to its distinct chemical and biological properties. The indoloquinoxaline framework is known for its significant biological activities, including anticancer and antimicrobial effects, making it a subject of interest in medicinal chemistry. The uniqueness of this compound lies in its combination of bromine and ethoxybenzyl substituents. This combination enhances its lipophilicity and reactivity compared to other indoloquinoxaline derivatives, potentially improving its bioavailability and therapeutic efficacy against cancer cells.

Here is a table summarizing the structural features and unique properties of related compounds:

Compound NameStructural FeaturesUnique Properties
6H-indolo[2,3-b]quinoxalineBase structure without substitutionsExhibits general biological activities
9-fluoro-6H-indolo[2,3-b]quinoxalineFluorine substitution at position 9Similar anticancer properties
9-methyl-6H-indolo[2,3-b]quinoxalineMethyl group substitutionEnhanced lipophilicity
9-chloro-6-(4-fluorobenzyl)-6H-indolo[2,3-b]quinoxalineChlorine and fluorobenzyl groupsUnique reactivity profile due to halogen presence

Mechanism of Action

The mechanism of action of 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death.

Comparison with Similar Compounds

Structural Features

Indoloquinoxalines share a tetracyclic scaffold, but substituent variations significantly alter their properties. Key structural analogues include:

Compound Name Substituent (Position 6) 9-Position Molecular Weight (g/mol) Key References
9-Bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline 2-ethoxybenzyl Br 432.31 -
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline 4-methoxyphenyl H 355.13
9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline isobutyl Br 354.25
6-(3-(Trifluoromethyl)benzyl)-6H-indolo[2,3-b]quinoxaline 3-(trifluoromethyl)benzyl H 364.11
9-Fluoro-6H-indolo[2,3-b]quinoxaline H F 298.14

Key Observations :

  • The 2-ethoxybenzyl group in the target compound introduces steric bulk and electron-donating effects compared to smaller substituents (e.g., isobutyl) .

Electronic and Photochemical Properties

HOMO-LUMO and Band Gap

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Reference
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline -4.82 -2.15 2.67
6-(3,5-Dimethoxyphenyl)-6H-indolo[2,3-b]quinoxaline -4.91 -2.24 2.67
6-Benzyl-6H-indolo[2,3-b]quinoxaline -5.12 -2.38 2.74

Key Findings :

  • Methoxy-substituted derivatives exhibit higher HOMO levels and lower band gaps , enhancing charge transport in OLED applications .
  • The 2-ethoxybenzyl group in the target compound may similarly lower the band gap compared to non-polar substituents (e.g., benzyl), though experimental data is needed.

Pharmacological Activities

Cytotoxicity and DNA Binding

Compound IC₅₀ (HL-60, μM) DNA Binding Affinity Reference
IDQ-5 (6-(3-aminopropyl) derivative) 0.45 Moderate
9-Fluoro-6H-indolo[2,3-b]quinoxaline 1.2 (HeLa) High (ΔTₘ = +8°C)
B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)) 0.3 High

Comparison :

  • Bromine at position 9 may enhance DNA intercalation via halogen bonding, as seen in ellipticine analogues .
  • The 2-ethoxybenzyl group’s planar aromaticity likely improves stacking with DNA base pairs, similar to 4-methoxyphenyl derivatives .

Biological Activity

9-Bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer and antimicrobial properties. The unique structural features, including a bromine atom and an ethoxybenzyl substituent, enhance its reactivity and bioavailability, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C14H12BrN3C_{14}H_{12}BrN_3 with a molecular weight of approximately 298.137 g/mol. Its structure can be represented as follows:

9 Bromo 6 2 ethoxybenzyl 6H indolo 2 3 b quinoxaline\text{9 Bromo 6 2 ethoxybenzyl 6H indolo 2 3 b quinoxaline}

This compound exhibits a density of 1.725 g/cm³ and has a boiling point of 531.4ºC at 760 mmHg .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of indoloquinoxaline derivatives, including this compound. The compound's mechanism of action primarily involves intercalation into DNA, disrupting replication and transcription processes. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)Reference
HeLa (Cervical)0.126
SMMC-7721 (Liver)0.071
K562 (Leukemia)0.164

These values indicate that the compound is more potent than some commonly used chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The structure-activity relationship of indoloquinoxaline derivatives indicates that specific substitutions significantly influence biological activity. For example, electron-donating groups tend to enhance anticancer activity, while electron-withdrawing groups may reduce it. The presence of bromine and ethoxy groups in this compound is believed to improve lipophilicity and interaction with biological targets compared to other derivatives .

Case Studies

  • In Vitro Evaluation : A study assessed the anticancer activity of various quinoxaline derivatives against multiple cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity, with some showing IC50 values in the nanomolar range against aggressive cancer types such as breast and liver cancers .
  • Mechanistic Insights : Research focusing on the mechanistic pathways revealed that quinoxaline derivatives could induce apoptosis in cancer cells through DNA damage mechanisms. This aligns with the observed intercalation capability of this compound, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic: What are the optimized synthetic routes for 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline?

Methodological Answer:
The synthesis typically involves palladium-catalyzed coupling reactions. Two primary pathways are validated:

  • One-pot approach : Combines Pd-catalyzed C–N coupling and C–H activation for rapid assembly. While efficient (yields: 60–75%), this method has limited substrate scope due to steric hindrance from bulky substituents like ethoxybenzyl .
  • Two-step approach :
    • Suzuki coupling : React 2,3-dibromoquinoxaline with 2-ethoxybenzylboronic acid to install the benzyl group.
    • Annulation : Pd-mediated coupling with brominated indole precursors introduces the 9-bromo substituent. This method offers better control over regioselectivity and accommodates diverse substituents .
      Key Optimization : Use Pd(PPh₃)₄ as a catalyst in DMF at 110°C for Suzuki coupling, followed by annulation with NH₄OAc to stabilize intermediates .

Basic: Which spectroscopic and electrochemical techniques are critical for characterizing this compound?

Methodological Answer:

  • UV-Vis/FTIR : Confirm π-π* transitions (λmax ~390–410 nm) and vibrational modes (C–Br stretch: 550–600 cm⁻¹) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ethoxybenzyl methylene protons (δ 4.5–5.5 ppm) .
  • Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., HOMO: −5.2 eV; band gap: ~2.8 eV for methoxy analogues), critical for optoelectronic applications .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 458.08) .

Advanced: How does the ethoxybenzyl substituent influence DNA intercalation efficiency?

Methodological Answer:
The ethoxybenzyl group enhances DNA binding via:

  • Hydrophobic interactions : The ethoxy group increases lipophilicity (logP ~3.5), improving membrane permeability .
  • Steric effects : Bulkier substituents reduce intercalation depth but increase minor-grove binding. Fluorescence titration (lgKa ~4.2–5.1) and thermal denaturation (ΔTm +8–12°C) quantify affinity .
    Contradiction Note : While ethoxy groups improve cellular uptake, they may reduce intercalation-driven cytotoxicity compared to dimethylaminoethyl analogues (IC50 differences: 1.5 vs. 9.3 μM in HepG2) .

Advanced: What electrochemical properties make this compound suitable for optoelectronic devices?

Methodological Answer:

  • Low Band Gap : 2.5–2.8 eV (vs. 3.1 eV for unsubstituted indoloquinoxalines) enables NIR emission .
  • High Thermal Stability : Glass transition temperature (Tg >100°C) due to rigid indoloquinoxaline core .
    Applications :
  • OLEDs : Cyan emission (ΦFL ~0.4) with moderate efficiency (CIE coordinates: 0.21, 0.35) .
  • Redox Flow Batteries : Stable anolyte performance (E1/2 −1.1 V vs. Ag/AgCl) .

Advanced: How do structural modifications impact anticancer activity?

Structure-Activity Relationships (SAR):

Substituent Effect on IC50 (μM) DNA Binding (lgKa)
9-Bromo↓ Cytotoxicity (IC50 ~9.3)Moderate (lgKa 4.5)
2-Ethoxybenzyl↑ Cellular UptakeMinor groove preference
Dimethylaminoethyl (comparator)IC50 ~1.5Strong intercalation (lgKa 5.1)
Mechanistic Insight : Bromine’s electron-withdrawing effect reduces intercalation but enhances ROS generation, balancing cytotoxicity .

Advanced: How to resolve contradictions in DNA binding vs. cytotoxicity data?

Data Analysis Framework:

Binding Affinity ≠ Cytotoxicity : High DNA affinity (e.g., lgKa >5) does not always correlate with low IC50. For example, 9-OH-B220 stabilizes DNA triplexes (ΔTm +52.5°C) but shows moderate cytotoxicity (IC50 ~5 μM) due to off-target protein interactions .

Side Chain Effects : Cationic groups (e.g., dimethylaminoethyl) enhance nuclear localization but may induce apoptosis via topoisomerase inhibition, independent of DNA binding .
Experimental Design : Pair fluorescence quenching assays with comet assays to distinguish intercalation from genotoxic mechanisms .

Advanced: Can this compound be tailored for dual therapeutic and optoelectronic applications?

Methodological Integration:

  • Therapeutic-Optoelectronic Hybrids : Introduce NIR-emitting groups (e.g., cyanine dyes) for theranostics. For example, 6H-indoloquinoxaline-polyaromatic hybrids show ΦFL ~0.45 and IC50 ~2.4 μM in MCF-7 cells .
  • Challenges : Balance lipophilicity (logP 3–4) for biodistribution vs. optoelectronic performance. Use PEGylated side chains to improve aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.